molecular formula C18H14IN3O3S2 B15099109 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide

Cat. No.: B15099109
M. Wt: 511.4 g/mol
InChI Key: HXGYONWFMZNHFK-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-2,4-dione core substituted with a phenyl group at position 3 and a carbamothioylacetamide moiety linked to a 4-iodophenyl ring. The iodine atom at the para position of the phenyl ring enhances molecular weight (predicted ~450–470 g/mol) and introduces steric bulk and electronegativity, which may influence pharmacokinetic properties such as membrane permeability and target binding . Thiazolidinone derivatives are widely studied for their antimicrobial, anticancer, and enzyme inhibitory activities, making this compound a candidate for similar applications .

Properties

Molecular Formula

C18H14IN3O3S2

Molecular Weight

511.4 g/mol

IUPAC Name

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide

InChI

InChI=1S/C18H14IN3O3S2/c19-11-6-8-12(9-7-11)20-17(26)21-15(23)10-14-16(24)22(18(25)27-14)13-4-2-1-3-5-13/h1-9,14H,10H2,(H2,20,21,23,26)

InChI Key

HXGYONWFMZNHFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)NC(=S)NC3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a thiourea derivative with a carbonyl compound to form the thiazolidinone ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Addition of the Iodophenyl Carbamothioyl Group: The final step involves the reaction of the thiazolidinone derivative with 4-iodophenyl isothiocyanate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name/ID Substituents/R-Groups Biological Activity/Properties Source Evidence
Target Compound 4-Iodophenyl carbamothioyl Hypothesized enhanced cytotoxicity and enzyme inhibition due to iodine's electronic effects
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide 2-Methylphenyl Predicted collision cross-section (CCS) 179.0 Ų (M+H)+; potential for improved solubility
N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide 4-Chlorophenyl, dioxidothienyl Structural complexity with sulfone and indole moieties; potential anticancer activity
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide 3,4,5-Trimethoxyphenyl-thiadiazole IC₅₀: 15.28 mg/mL (MCF-7), 12.7 mg/mL (A549); notable cytotoxic activity
N-(4-(m-chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) m-Chlorophenyl-thiazole 63% α-glucosidase inhibition; enzyme-targeted activity
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide (compound 20) 4-Iodophenyl-triazole MIC data against E. coli; antimicrobial focus

Key Comparative Insights

Substituent Effects on Bioactivity The 4-iodophenyl carbamothioyl group in the target compound differentiates it from analogues with methylphenyl (), chlorophenyl (), or triazole-linked iodophenyl (). The carbamothioyl moiety (C=S) in the target compound contrasts with acetamide (C=O) in ’s analogue. Thiourea derivatives often exhibit stronger hydrogen-bonding capacity, which could improve binding to targets like α-glucosidase or tumor cell receptors .

Cytotoxic and Anticancer Activity The trimethoxyphenyl-thiadiazole derivative () shows potent activity against MCF-7 and A549 cells, with IC₅₀ values in the low mg/mL range.

Enzyme Inhibition Compound 3g (), with a m-chlorophenyl-thiazole group, demonstrates 63% α-glucosidase inhibition.

Antimicrobial Activity

  • Compound 20 (), featuring a 4-iodophenyl-triazole group, highlights iodine’s role in antimicrobial efficacy. The target compound’s carbamothioyl linkage may synergize with iodine to disrupt bacterial membrane integrity or enzyme function.

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